molecular formula C13H10ClF2NO3 B14126306 Methyl 3-(2-chloro-2,2-difluoroacetyl)-1-methyl-1H-indole-6-carboxylate

Methyl 3-(2-chloro-2,2-difluoroacetyl)-1-methyl-1H-indole-6-carboxylate

Cat. No.: B14126306
M. Wt: 301.67 g/mol
InChI Key: AUTIEICILXACEP-UHFFFAOYSA-N
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Description

Methyl 3-(2-chloro-2,2-difluoroacetyl)-1-methyl-1H-indole-6-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chloro-difluoroacetyl group attached to an indole ring, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-chloro-2,2-difluoroacetyl)-1-methyl-1H-indole-6-carboxylate typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the chloro-difluoroacetyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and application.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-chloro-2,2-difluoroacetyl)-1-methyl-1H-indole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 3-(2-chloro-2,2-difluoroacetyl)-1-methyl-1H-indole-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(2-chloro-2,2-difluoroacetyl)-1-methyl-1H-indole-6-carboxylate involves its interaction with specific molecular targets. The chloro-difluoroacetyl group can form bonds with various biological molecules, potentially affecting their function and activity. The indole ring structure also plays a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-chloro-2,2-difluoroacetyl)benzoate
  • 2-Chloro-2,2-difluoroacetamide

Uniqueness

Methyl 3-(2-chloro-2,2-difluoroacetyl)-1-methyl-1H-indole-6-carboxylate is unique due to its specific combination of functional groups and indole ring structure. This combination provides distinct chemical properties and reactivity compared to similar compounds, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C13H10ClF2NO3

Molecular Weight

301.67 g/mol

IUPAC Name

methyl 3-(2-chloro-2,2-difluoroacetyl)-1-methylindole-6-carboxylate

InChI

InChI=1S/C13H10ClF2NO3/c1-17-6-9(11(18)13(14,15)16)8-4-3-7(5-10(8)17)12(19)20-2/h3-6H,1-2H3

InChI Key

AUTIEICILXACEP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=C(C=C2)C(=O)OC)C(=O)C(F)(F)Cl

Origin of Product

United States

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